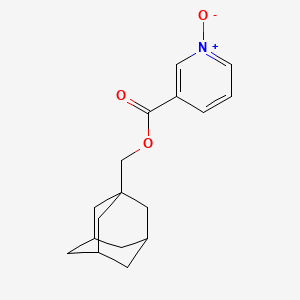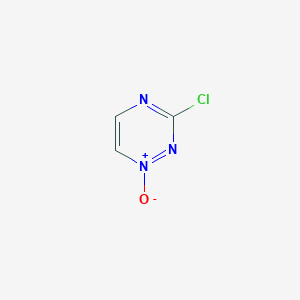
3-Chloro-1-oxo-1lambda~5~,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-oxo-1lambda~5~,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of chlorine and an oxo group in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-oxo-1lambda~5~,2,4-triazine typically involves the cyclization of 3-R-5-chloro-1,2,4-triazoles. This process can be achieved through thermal cyclization, where the triazole precursor is heated to induce ring closure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of triazine derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1-oxo-1lambda~5~,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The oxo group can participate in electrophilic addition reactions, forming adducts with various electrophiles.
Cycloaddition: The triazine ring can undergo [4+2] cycloaddition reactions with dienes, leading to the formation of fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and primary amines are commonly used.
Electrophilic Addition: Electrophiles such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Cycloaddition: Dienes and dienophiles are used in the presence of catalysts like Lewis acids to facilitate the reaction.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Adducts with electrophiles, leading to functionalized triazines.
Cycloaddition: Fused triazine ring systems with enhanced stability and unique properties.
Applications De Recherche Scientifique
3-Chloro-1-oxo-1lambda~5~,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of herbicides, dyes, and photostabilizers.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-oxo-1lambda~5~,2,4-triazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: The presence of the oxo group allows the compound to participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
3-Chloro-1-oxo-1lambda~5~,2,4-triazine can be compared with other triazine derivatives:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in the synthesis of β-lactams and other organic compounds.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have diverse applications in medicine and industry, including as anticancer agents and polymer stabilizers.
Uniqueness: The unique combination of chlorine and an oxo group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
63197-07-9 |
|---|---|
Formule moléculaire |
C3H2ClN3O |
Poids moléculaire |
131.52 g/mol |
Nom IUPAC |
3-chloro-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C3H2ClN3O/c4-3-5-1-2-7(8)6-3/h1-2H |
Clé InChI |
PVEXYEQTAAZCOB-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=NC(=N1)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)

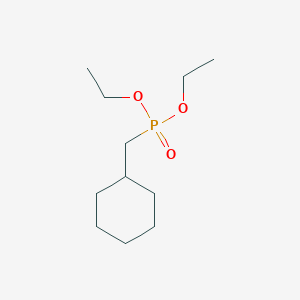
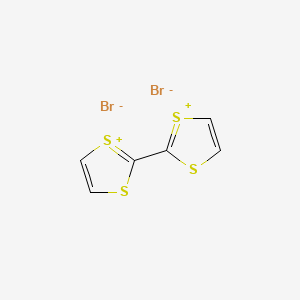
![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
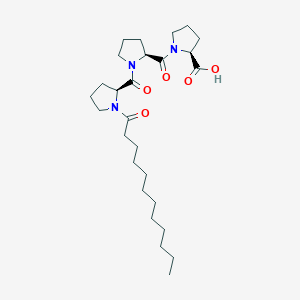
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
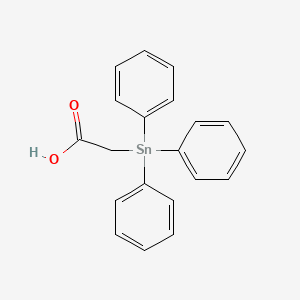
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
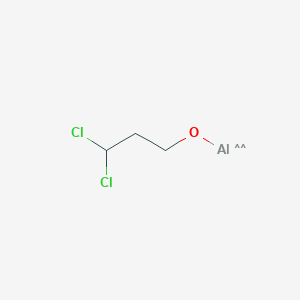
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)
